N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide
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Overview
Description
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C24H23NO3 It is known for its unique structure, which includes two naphthalene rings connected through an ethyl chain to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide typically involves the reaction of naphthalen-1-ol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like DMF.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of naphthalene rings.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis[2-(naphthalen-2-yloxy)ethyl]acetamide: Similar structure but with naphthalene rings in the 2-position.
N-(2-(naphthalen-1-yloxy)ethyl)acetamide: Contains only one naphthalene ring.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Contains a quinoline ring instead of naphthalene.
Uniqueness
N,N-bis[2-(naphthalen-1-yloxy)ethyl]acetamide is unique due to the presence of two naphthalene rings, which can enhance its fluorescence properties and potential interactions with biological molecules. This makes it particularly valuable in applications requiring strong fluorescence or specific molecular interactions .
Properties
CAS No. |
88122-85-4 |
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Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-bis(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C26H25NO3/c1-20(28)27(16-18-29-25-14-6-10-21-8-2-4-12-23(21)25)17-19-30-26-15-7-11-22-9-3-5-13-24(22)26/h2-15H,16-19H2,1H3 |
InChI Key |
RBCWPMPQMRBPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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